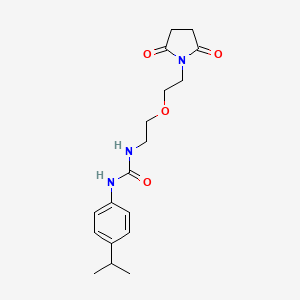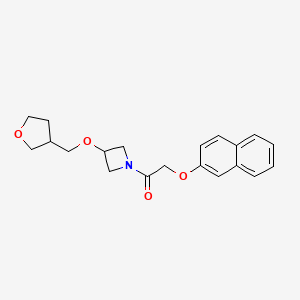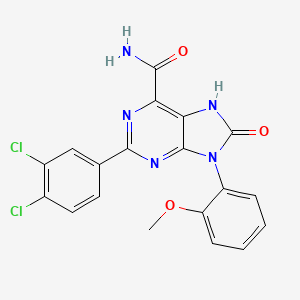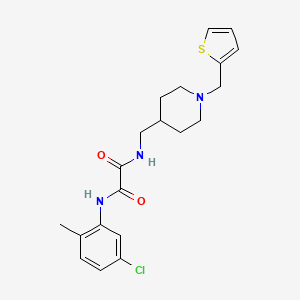![molecular formula C17H14N4O2S B2655848 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034566-30-6](/img/structure/B2655848.png)
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a furan ring, a pyrazole ring, and a benzothiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, furfuryl alcohol, an organic compound containing a furan substituted with a hydroxymethyl group, is manufactured industrially by hydrogenation of furfural, which is typically produced from waste bio-mass such as corncobs or sugar cane bagasse .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, pyrazole, and benzothiazole rings would contribute to the compound’s aromaticity, potentially affecting its chemical reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the furan, pyrazole, and benzothiazole rings. For example, furfuryl alcohol undergoes many reactions including Diels–Alder additions to electrophilic alkenes and alkynes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and potentially its boiling point .Scientific Research Applications
Synthesis and Reactivity
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide and its derivatives have been synthesized and studied for their reactivity in various chemical processes. For example, Aleksandrov and El’chaninov (2017) detailed the synthesis and reactivity of related compounds, highlighting their potential in electrophilic substitution reactions and as precursors in further chemical synthesis (Aleksandrov & El’chaninov, 2017).
Biological Activities
These compounds have shown promise in biological applications, particularly in antimicrobial and anticancer activities. Zaki, Al-Gendey, and Abdelhamid (2018) reported on the synthesis of derivatives and their significant antimicrobial and anticancer activities, demonstrating the potential of these compounds in pharmacological applications (Zaki, Al-Gendey, & Abdelhamid, 2018).
Potential as EGFR Inhibitors
A study by Zhang et al. (2017) explored a series of benzo[d]thiazole-2-carboxamide derivatives, including compounds similar to this compound, as potential epidermal growth factor receptor (EGFR) inhibitors. Their research showed that several compounds exhibited moderate to excellent potency against cancer cell lines, suggesting their use as therapeutic agents in cancer treatment (Zhang et al., 2017).
Synthesis and Properties
Further studies have delved into the synthesis and properties of related furan and thiazole compounds, providing insights into their chemical characteristics and potential applications in various fields, including medicinal chemistry and material science (Aleksandrov et al., 2021).
Antimicrobial and Antitumor Activities
Additional research has focused on the synthesis of novel heterocyclic compounds containing furan and thiazole units, investigating their antimicrobial and antitumor activities. This highlights the potential of these compounds in developing new therapeutic agents (Patel, Patel, & Shah, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-17(12-4-5-13-16(9-12)24-11-19-13)18-10-14(15-3-1-8-23-15)21-7-2-6-20-21/h1-9,11,14H,10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGQTQWQMPQIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B2655767.png)

![6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide](/img/structure/B2655771.png)






![N-(3-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2655783.png)
![2,4-difluoro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2655784.png)
![N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide](/img/structure/B2655786.png)

